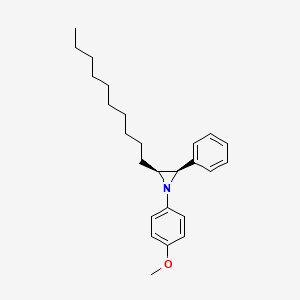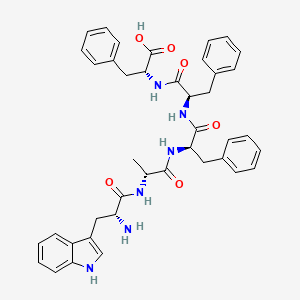![molecular formula C17H19N3 B12600403 N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 874014-50-3](/img/structure/B12600403.png)
N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core substituted with benzyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Substitution Reactions:
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: The compound’s biological activity is studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-b]pyridine
- N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[3,4-c]pyridine
- N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-d]pyridine
Uniqueness
N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
874014-50-3 |
|---|---|
Molecular Formula |
C17H19N3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-benzyl-1-ethyl-2-methylpyrrolo[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C17H19N3/c1-3-20-13(2)11-15-9-10-18-17(16(15)20)19-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
DMUSRLYMQXLBGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC2=C1C(=NC=C2)NCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)

![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)


![N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B12600386.png)


